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Introduction
Go 6976 is a potent, cell-permeable, and ATP-competitive inhibitor of protein kinases,

demonstrating significant selectivity for specific members of the kinome. This indolocarbazole

derivative has become a valuable tool in cellular signaling research due to its inhibitory action

on key kinases involved in cell proliferation, differentiation, and apoptosis. This technical guide

provides an in-depth overview of the primary and secondary kinase targets of Go 6976,

presenting quantitative inhibitory data, detailed experimental methodologies for target

validation, and visual representations of the associated signaling pathways.

Target Kinase Profile of Go 6976
The inhibitory activity of Go 6976 has been characterized against a range of protein kinases.

The following tables summarize the quantitative data, primarily as half-maximal inhibitory

concentrations (IC50), for the most significant targets.

Primary Targets: Protein Kinase C (PKC) Isoforms
Go 6976 exhibits high potency and selectivity for the calcium-dependent isoforms of Protein

Kinase C (PKC).[1][2]
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Kinase Target IC50 (nM) Species/Source

PKCα 2.3[2][3][4] Recombinant

PKCβ1 6.2[2][3][4] Recombinant

PKC (Rat Brain) 7.9[2][3] Tissue

Note: Go 6976 shows significantly lower or no activity against Ca2+-independent PKC isoforms

such as δ, ε, and ζ, with IC50 values greater than 3 µM.[2]

Secondary Kinase Targets
Beyond its potent inhibition of PKC, Go 6976 has been identified as a potent inhibitor of several

other crucial kinases, including Janus kinase 2 (JAK2), Fms-like tyrosine kinase 3 (Flt3), and

Tropomyosin receptor kinases (TrkA and TrkB).[2][3]

Kinase Target IC50 (nM)

JAK2 130[2]

Flt3
Potent inhibitor (specific IC50 values may vary

by assay)[3]

TrkA 5[2]

TrkB 30[2]

JAK3 370[2]

Signaling Pathways Targeted by Go 6976
The inhibitory action of Go 6976 on its target kinases modulates several critical cellular

signaling pathways.

Protein Kinase C (PKC) Signaling Pathway
PKC isoforms are key regulators of numerous cellular processes. Go 6976, by selectively

inhibiting the conventional PKC isoforms (α and β), can effectively block downstream signaling

events.
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Figure 1: Inhibition of the PKC Signaling Pathway by Go 6976.

JAK-STAT Signaling Pathway
Go 6976's inhibition of JAK2 can disrupt the JAK-STAT signaling cascade, which is crucial for

cytokine-mediated cellular responses.
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Figure 2: Go 6976 Inhibition of the JAK-STAT Signaling Pathway.

Experimental Protocols
The determination of the inhibitory activity of Go 6976 against its target kinases involves

various in vitro assays. Below are detailed methodologies for key experiments.
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General Experimental Workflow for Kinase Inhibition
Assay
The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor

against a target kinase.
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Figure 3: General Workflow for an In Vitro Kinase Inhibition Assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b10773938?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10773938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro PKCα Kinase Inhibition Assay
This protocol is adapted from commercially available kinase assay kits and published literature.

1. Reagents and Materials:

Recombinant human PKCα enzyme

PKC substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

ATP

Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

PKC Lipid Activator (e.g., phosphatidylserine and diacylglycerol)

Go 6976 (serial dilutions)

Detection Reagent (e.g., ADP-Glo™ Kinase Assay Kit)

384-well plates

2. Procedure:

Prepare serial dilutions of Go 6976 in the appropriate solvent (e.g., DMSO) and then in

Kinase Assay Buffer.

Add 1 µL of the diluted Go 6976 or vehicle control (DMSO) to the wells of a 384-well plate.

Prepare a master mix containing the PKCα enzyme and the PKC substrate in Kinase Assay

Buffer with the PKC Lipid Activator.

Add 2 µL of the enzyme/substrate master mix to each well.

Incubate the plate for 10-20 minutes at room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP

concentration should be at or near the Km for the enzyme.
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Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

Stop the reaction and detect the kinase activity using a suitable detection reagent according

to the manufacturer's protocol. For example, with the ADP-Glo™ assay, add 5 µL of ADP-

Glo™ Reagent and incubate for 40 minutes, then add 10 µL of Kinase Detection Reagent

and incubate for 30 minutes.

Measure the luminescence signal using a plate reader.

Calculate the percent inhibition for each Go 6976 concentration relative to the vehicle control

and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro JAK2 Kinase Inhibition Assay
This protocol provides a general framework for assessing Go 6976's inhibitory effect on JAK2.

1. Reagents and Materials:

Recombinant human JAK2 enzyme

JAK2 substrate (e.g., a synthetic peptide such as Poly(Glu, Tyr) 4:1)

ATP

Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

Go 6976 (serial dilutions)

Detection Reagent (e.g., Kinase-Glo® Max Kinase Assay)

96-well or 384-well plates

2. Procedure:

Prepare serial dilutions of Go 6976 in Kinase Assay Buffer.

In a multiwell plate, add the diluted Go 6976 or vehicle control.
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Prepare a master mix containing the JAK2 enzyme and substrate in Kinase Assay Buffer.

Add the enzyme/substrate mix to the wells.

Pre-incubate for 10 minutes at room temperature.

Initiate the reaction by adding ATP.

Incubate at 30°C for 45-60 minutes.

Stop the reaction and measure the remaining ATP (an indicator of kinase activity) using a

detection reagent like Kinase-Glo® Max.

Measure the luminescence and calculate the IC50 value as described for the PKCα assay.

In Vitro Flt3 Kinase Inhibition Assay
The following protocol outlines a method to determine the inhibitory potential of Go 6976

against Flt3.

1. Reagents and Materials:

Recombinant human Flt3 enzyme

Flt3 substrate (e.g., a tyrosine-containing peptide)

ATP

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[5]

Go 6976 (serial dilutions)

Detection Reagent (e.g., ADP-Glo™ Kinase Assay)[5]

384-well plates[5]

2. Procedure:

Follow the general procedure outlined for the PKCα and JAK2 assays.
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Prepare serial dilutions of Go 6976.

Set up the reaction in a 384-well plate containing Flt3 enzyme, a suitable substrate, and the

inhibitor.[5]

Initiate the reaction with ATP and incubate at room temperature.[5]

Stop the reaction and detect the generated ADP using the ADP-Glo™ system.[5]

Measure luminescence to determine kinase activity and calculate the IC50 of Go 6976.

In Vitro TrkA Kinase Inhibition Assay
This protocol describes a method for evaluating the inhibition of TrkA by Go 6976.

1. Reagents and Materials:

Recombinant human TrkA enzyme

TrkA substrate (e.g., Poly (Glu, Tyr) 4:1)[6]

ATP

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[7]

Go 6976 (serial dilutions)

Detection Reagent (e.g., ADP-Glo™ Kinase Assay)[7]

384-well plates[7]

2. Procedure:

The assay is performed in a 384-well format.[7]

Add serially diluted Go 6976 to the wells.

Add the TrkA enzyme and substrate to the wells.
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Initiate the reaction by adding ATP and incubate at room temperature.

After the incubation period, stop the reaction and measure the amount of ADP produced

using the ADP-Glo™ Kinase Assay.[7]

Determine the IC50 value by analyzing the dose-response curve.

Conclusion
Go 6976 is a valuable chemical probe for studying cellular signaling, with a well-defined profile

of target kinases. Its high potency against conventional PKC isoforms and significant activity

against other key kinases like JAK2, Flt3, and TrkA make it a versatile tool for dissecting

complex signaling networks. The experimental protocols detailed in this guide provide a robust

framework for researchers to investigate the effects of Go 6976 and other potential inhibitors on

these important therapeutic targets. As with any inhibitor, it is crucial to consider its full kinase

selectivity profile when interpreting experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10773938#what-are-the-target-kinases-of-go-6976]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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